molecular formula C7H9NO3 B1170408 denileukin diftitox CAS No. 173146-27-5

denileukin diftitox

Cat. No.: B1170408
CAS No.: 173146-27-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Denileukin diftitox is a recombinant fusion protein designed for oncology research, combining the receptor-binding domain of human interleukin-2 (IL-2) with the enzymatically active fragments A and B of diphtheria toxin (Met1-Thr387) . Its primary research value lies in its targeted mechanism of action: the IL-2 portion binds to cells expressing the high-affinity IL-2 receptor (CD25), which is commonly found on malignant T-cells and regulatory T lymphocytes (Tregs) . Following receptor binding, the compound is internalized via receptor-mediated endocytosis. Inside the acidic endosome, the diphtheria toxin fragment is proteolytically released and translocated into the cytosol, where it inhibits protein synthesis by catalyzing the ADP-ribosylation of elongation factor-2 (EF-2), ultimately leading to cell death . This targeted cytocidal action makes it a vital tool for studying CD25-positive malignancies and Treg function in the tumor microenvironment. The main research applications for this compound focus on relapsed or refractory Cutaneous T-Cell Lymphoma (CTCL), including mycosis fungoides and Sézary syndrome, particularly after the failure of at least one prior systemic therapy . A recent Phase III clinical trial of an improved purity formulation demonstrated an Objective Response Rate (ORR) of 36.2% in patients with relapsed/refractory CTCL, with a median Duration of Response (DOR) of 8.9 months . Researchers should note that studies have associated this agent with several significant adverse effects, including Capillary Leak Syndrome (CLS), infusion-related hypersensitivity reactions, hepatotoxicity, and vision changes . The product is supplied for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

173146-27-5

Molecular Formula

C7H9NO3

Origin of Product

United States

Scientific Research Applications

Cutaneous T-Cell Lymphoma (CTCL)

Denileukin diftitox is most prominently used for treating CTCL, particularly in patients who have not responded to other therapies. Recent studies indicate significant efficacy:

  • Response Rates : A Phase III trial reported an overall response rate (ORR) of 36.2% with a complete response (CR) rate of 8.7% among patients treated with this compound after at least one prior systemic therapy .
  • Duration of Response : Among responders, 52% maintained their response for at least six months, while 20% sustained it for over twelve months .
Study TypeORRCRDuration of Response
Phase III Trial36.2%8.7%>6 months for 52%

Other Malignancies

Beyond CTCL, this compound has shown potential in treating various hematological malignancies:

  • Chronic Lymphocytic Leukemia (CLL) : It has been investigated as a treatment option for recurrent and refractory CLL, although more data are needed to confirm efficacy.
  • Non-Hodgkin's Lymphoma : Efficacy has been noted in CD25-negative non-Hodgkin's B-cell lymphoma, offering a potential therapeutic avenue .
  • Adult T-Cell Leukemia/Lymphoma : this compound has also been evaluated for its effectiveness against HTLV-1-associated adult T-cell leukemia/lymphoma .

Non-Oncological Applications

This compound's immunomodulatory properties have led researchers to explore its use in various non-cancerous conditions:

Graft-Versus-Host Disease (GvHD)

Research suggests that this compound may help in managing GvHD by targeting activated T-cells responsible for the condition. Clinical trials are ongoing to evaluate its safety and efficacy in this context.

Autoimmune Disorders

Potential applications include treatment for autoimmune diseases such as psoriasis, rheumatoid arthritis, systemic lupus erythematosus, and scleroderma. Early studies indicate that this compound may modulate immune responses effectively .

Case Study 1: Efficacy in CTCL

A pivotal Phase III trial involving 71 patients with CTCL demonstrated that 30% achieved an objective response (20% partial response; 10% complete response). The median duration of response was reported at approximately 6.9 months . Adverse events included flu-like symptoms and vascular leak syndrome but were manageable.

Case Study 2: Use in Psoriasis

A multicenter dose-escalation trial assessed this compound's efficacy in severe psoriasis patients. Results indicated significant improvements in skin lesions and quality of life metrics compared to baseline measurements .

Comparison with Similar Compounds

Efficacy and Clinical Outcomes

  • This compound : ORR of 28.6% in CD25+ relapsed/refractory B-cell NHL, though activity in CD25− patients suggests off-target effects . In CTCL, median progression-free survival (PFS) is 205 days in retreatment studies .
  • Mogamulizumab : ORR of 28% in CTCL, comparable to this compound, but targets CCR4+ malignant T-cells and Tregs .
  • Anti-CD25 mAbs (e.g., basiliximab) : Lack cytotoxic activity; primarily used in transplant settings to prevent rejection .

Research Findings and Limitations

  • Combination Therapies: this compound synergizes with immune checkpoint inhibitors in preclinical ovarian cancer models, though monotherapy failed clinically .
  • CD25 Expression : Efficacy correlates with CD25+ tumor cells in CTCL , yet responses in CD25− B-NHL imply alternative mechanisms .

Tables

Table 1. Efficacy Comparison in CTCL

Compound ORR (%) Median PFS (Days) Key Trial Phase
This compound 23–36 205 (retreatment) III
Mogamulizumab 28 322 III
Bexarotene (retinoid) 45–55 Not reported II

Table 2. Adverse Event Incidence

Compound Capillary Leak (%) Hematologic Toxicity (%) Neuropathy (%)
This compound 5–27 10–15 Rare
Brentuximab vedotin Rare 35–50 25–30
Cyclophosphamide Rare 50–70 Rare

Key Notes

CD25 Expression : this compound efficacy is partially dependent on CD25 expression levels, though off-target activity occurs .

Safety Monitoring : Capillary leak syndrome requires vigilant management, particularly during initial cycles .

Preparation Methods

Plasmid Design and Strain Selection

The gene encoding the DT₃₈₉-IL-2 fusion is cloned into a high-copy-number plasmid under the control of the T7 promoter. E. coli strain BL21(DE3), which expresses T7 RNA polymerase, is commonly used for induction. This system allows for tight regulation of protein expression, minimizing premature synthesis that could burden bacterial metabolism.

Fermentation Media Optimization

Critical parameters for biomass production include carbon source concentration and amino acid supplementation. Studies demonstrate that a complex medium enriched with 6 g/L glucose and 2 g/L yeast extract yields an optical density (OD₆₀₀) of 6.1 within 8 hours in bioreactor cultures, compared to 2.95 in shake-flask conditions. The addition of essential amino acids (e.g., methionine, cysteine) further enhances recombinant protein yield by 22%.

Table 1: Impact of Culture Media on Bacterial Growth

Medium ComponentConcentrationOD₆₀₀ (8 hrs)Specific Growth Rate (h⁻¹)
Complex + 6 g/L glucose100 mL6.10.89
Defined + 8 g/L glucose100 mL4.30.47

Bioreactor Fermentation and Process Control

Scalable production requires precise control of environmental parameters to maximize protein expression while minimizing misfolding.

Bioreactor Conditions

  • Temperature : Maintained at 37°C during growth phase, reduced to 25°C post-induction to slow protein synthesis and improve folding.

  • Dissolved Oxygen : Sustained at 30% saturation through agitation (250–550 rpm) and aeration (1 vvm).

  • pH : Controlled at 7.0 ± 0.2 using automated NaOH/HCl titration.

Induction and Protein Expression

Expression is induced with 0.1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at OD₆₀₀ ≈ 4.0. Post-induction, cells are harvested after 4 hours, yielding approximately 580 mg/L of this compound.

Purification and Formulation

Downstream Processing

The purification cascade involves:

  • Cell Lysis : High-pressure homogenization (1,500 bar) in a buffer containing 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, and 0.1% Triton X-100.

  • Chromatography :

    • Ion-exchange: Captures the protein via its IL-2 domain at pH 6.5.

    • Size-exclusion: Removes aggregates, achieving >95% monomer purity.

Table 2: Purification Yield Across Steps

StepVolume (L)Protein Concentration (mg/mL)Purity (%)
Crude Lysate1012.415
Post-IEX248.778
Post-SEC1.565.296

Lyophilization and Stability

The purified protein is formulated with stabilizers: 100.4 mg trehalose, 4.2 mg citric acid, and 1.2 mg polysorbate 20 per vial. Lyophilization at -50°C under 0.1 mBar pressure produces a stable cake that retains activity for 24 months at 2–8°C.

Reconstitution and Clinical Administration

Preparation Protocol

  • Reconstitution : Each 300 mcg vial is mixed with 2.1 mL Sterile Water for Injection, yielding 150 mcg/mL.

  • Dilution : Further diluted in 0.9% NaCl to a final concentration of 15 mcg/mL in soft plastic IV bags.

Table 3: Reconstitution Parameters

ParameterSpecification
Reconstitution Time30 minutes at 20–25°C
Infusion Duration60 minutes
Storage Post-MixingUse within 6 hours at 2–8°C

Innovations in Manufacturing: E7777

The successor formulation E7777 addresses historical challenges with ONTAK (original this compound):

  • Purity Enhancements : Increases monomer content from 75% to 92%, reducing immunogenicity.

  • Bioactivity : 1.5–2× higher specific activity due to reduced misfolded species.

  • Dosing : Administered at 9 mcg/kg/day over 5 days, showing a 36.1% objective response rate in CTCL.

Challenges in Large-Scale Production

Aggregation Mitigation

Protein aggregates, which constituted up to 25% of early batches, are minimized through:

  • Low-Temperature Induction : Slows synthesis to favor correct folding.

  • Surfactant Additives : Polysorbate 20 (0.01%) prevents interfacial stress during filtration.

Regulatory Considerations

The 2014 withdrawal of ONTAK underscored the importance of robust process controls. Current Good Manufacturing Practices (cGMP) mandate:

  • In-process testing for endotoxins (<0.1 EU/mg).

  • Validation of viral clearance steps for the E. coli host .

Q & A

Q. What molecular mechanisms underlie denileukin diftitox's selective targeting of malignant T-cells?

this compound binds to the high-affinity IL-2 receptor (IL-2R) via its IL-2 moiety, enabling receptor-mediated endocytosis. Upon internalization, the diphtheria toxin domain is cleaved in acidified endosomes, translocates to the cytosol, and inhibits protein synthesis via ADP-ribosylation of elongation factor-2, leading to apoptosis . Methodologically, researchers should validate IL-2Rα (CD25) expression in target cells using flow cytometry or immunohistochemistry to ensure receptor specificity in preclinical models .

Q. How do pharmacokinetic properties of this compound inform dosing regimens in clinical trials?

this compound exhibits biphasic elimination: a rapid distribution phase (t½ = 2–5 minutes) and a terminal phase (t½ = 70–80 minutes). Liver and kidneys are primary sites of metabolism, with excretion via proteolytic degradation . Dosing schedules (e.g., 18 µg/kg/day on Days 1–2 every 3 weeks) are optimized to balance cytotoxicity and tolerability, requiring albumin ≥3.0 g/dL and LVEF monitoring to mitigate vascular leak syndrome .

Q. What biomarkers are critical for assessing this compound activity in preclinical models?

Key biomarkers include:

  • CD25 expression : Quantified via flow cytometry to confirm IL-2R targeting .
  • Treg depletion : Evaluated using CD4+CD25hiFoxp3+ cell counts in lymphoid organs .
  • Serum cytokine profiles : Assessed via ELISA to monitor immune activation or suppression .

Advanced Research Questions

Q. How can contradictory findings on this compound efficacy in CD25+ vs. CD25- populations be resolved?

Despite this compound's design for CD25+ cells, phase III trials showed no correlation between CD25 expression and response rates (30% ORR regardless of CD25 status) . Contradictions may arise from receptor saturation thresholds or off-target effects on CD122/CD132 subunits. Researchers should:

  • Conduct subgroup analyses stratified by IL-2R subunit expression.
  • Use single-cell RNA sequencing to identify heterogeneity in receptor density .
  • Explore alternative biomarkers (e.g., JAK-STAT pathway activation) .

Q. What methodological challenges arise when combining this compound with immune checkpoint inhibitors?

In murine models, combining this compound with anti-B10 antibodies reduced tumor volume by 50% compared to monotherapy (p<0.05) . Key considerations include:

  • Temporal sequencing : Administer this compound before checkpoint inhibitors to deplete Tregs and enhance effector T-cell activity .
  • Toxicity overlap : Monitor hypoalbuminemia and transaminase elevations, which occur in 14–20% of patients .
  • Immune monitoring : Use multiplex assays to track T-cell clonality and cytokine release syndrome risk .

Q. How should statistical analyses account for variable immune responses to this compound?

In the CONCEPT trial, unpaired t-tests and ANOVA with Bonferroni correction were used to analyze response rates (87% ORR) and adverse events (27% edema) . Researchers should:

  • Adjust for interpatient variability in antibody development (69% develop anti-drug antibodies by Cycle 3) .
  • Apply Cox proportional hazards models to assess progression-free survival in CD25-negative subgroups .

Q. Why do in vitro models sometimes fail to replicate this compound's Treg-depleting effects observed in vivo?

In vitro exposure to this compound for 48–72 hours did not reduce Foxp3+ Tregs in purified CD4+ cells , contrasting with in vivo depletion in humanized mice . This discrepancy may stem from:

  • Microenvironmental factors : Stromal cells or cytokines in vivo may sensitize Tregs to toxin internalization.
  • Dosing duration : Chronic exposure in vivo vs. acute in vitro conditions.
  • Experimental validation : Use adoptive transfer models to track Treg dynamics post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.